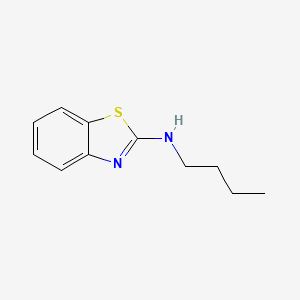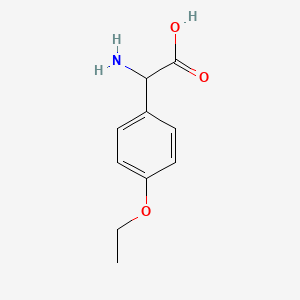
3-(2,4-dimethoxyphenyl)propanoic Acid
Vue d'ensemble
Description
3-(2,4-dimethoxyphenyl)propanoic acid is a chemical compound that features a propanoic acid moiety attached to a benzene ring substituted with two methoxy groups at the 2nd and 4th positions. This structure is related to various compounds that have been synthesized and studied for their chemical properties and potential applications in different fields, such as medicine and materials science.
Synthesis Analysis
The synthesis of compounds related to 3-(2,4-dimethoxyphenyl)propanoic acid has been reported in several studies. For instance, the asymmetric hydrogenation of alkyl or aryl (Z)-2-acylamino-3-(3,4-dimethoxyphenyl)-2-propenoate derivatives has been used to prepare optically pure forms of related amino acids . Additionally, the synthesis of 1-amino-3-aryloxy-2-propanols with a (3,4-dimethoxyphenethyl)amino group has been described, leading to cardioselective beta-blockers .
Applications De Recherche Scientifique
Application 1: Induction of γ Globin Gene Expression
- Scientific Field : Molecular Biology
- Summary of the Application : “3-(2,4-dimethoxyphenyl)propanoic Acid” has been used in the screening of short-chain fatty acid derivatives for their ability to induce γ globin gene expression .
- Methods of Application : While the exact experimental procedures were not detailed in the source, it typically involves treating cells with the compound and then measuring γ globin gene expression levels .
- Results or Outcomes : The compound was found to induce γ globin gene expression, although the source does not provide quantitative data or statistical analyses .
Application 2: Preparation of Acylaminopyridinylimidazoles
- Scientific Field : Organic Chemistry
- Summary of the Application : “3-(2,4-dimethoxyphenyl)propanoic Acid” is used as a synthetic reagent in the preparation of acylaminopyridinylimidazoles .
- Methods of Application : The exact experimental procedures were not detailed in the source, but typically it involves using the compound as a reagent in a chemical reaction to synthesize acylaminopyridinylimidazoles .
- Results or Outcomes : The compound was successfully used to prepare acylaminopyridinylimidazoles, although the source does not provide quantitative data or statistical analyses .
Application 3: Treatment of β Hemoglobinopathies and Other Anemias
- Scientific Field : Medical Science
- Summary of the Application : “3-(2,4-dimethoxyphenyl)propanoic Acid” is an orally active short-chain fatty acid (SCFA) that stimulates γ globin gene expression and erythropoiesis in vivo. It is used for the treatment of β hemoglobinopathies and other anemias .
- Methods of Application : The compound is administered orally to patients suffering from β hemoglobinopathies and other anemias .
- Results or Outcomes : The compound was found to stimulate γ globin gene expression and erythropoiesis in vivo, providing a potential treatment for β hemoglobinopathies and other anemias .
Application 4: Formation of Complex with Copper (II)
- Scientific Field : Inorganic Chemistry
- Summary of the Application : “3-(2,4-dimethoxyphenyl)propanoic Acid” forms a complex with copper (II) .
- Methods of Application : The exact experimental procedures were not detailed in the source, but typically it involves reacting the compound with copper (II) to form a complex .
- Results or Outcomes : The compound was found to successfully form a complex with copper (II), although the source does not provide quantitative data or statistical analyses .
Application 5: Preparation of p38 MAP Kinase Inhibitors
- Scientific Field : Biochemistry
- Summary of the Application : “3-(2,4-dimethoxyphenyl)propanoic Acid” is used as a synthetic reagent in the preparation of acylaminopyridinylimidazoles as p38 MAP kinase inhibitors .
- Methods of Application : The exact experimental procedures were not detailed in the source, but typically it involves using the compound as a reagent in a chemical reaction to synthesize p38 MAP kinase inhibitors .
- Results or Outcomes : The compound was successfully used to prepare p38 MAP kinase inhibitors, although the source does not provide quantitative data or statistical analyses .
Safety And Hazards
Propriétés
IUPAC Name |
3-(2,4-dimethoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-14-9-5-3-8(4-6-11(12)13)10(7-9)15-2/h3,5,7H,4,6H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVDCWSFMCUWKAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CCC(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00397629 | |
| Record name | 3-(2,4-dimethoxyphenyl)propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00397629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-dimethoxyphenyl)propanoic Acid | |
CAS RN |
22174-29-4 | |
| Record name | 3-(2,4-dimethoxyphenyl)propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00397629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Tributylstannylbenzo[b]furan](/img/structure/B1334391.png)
![Diethyl 2-[(2,4-dimethylanilino)methylene]malonate](/img/structure/B1334395.png)

![5-[1-(Methylthio)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1334398.png)
![2-chloro-N-[7-(2-furyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide](/img/structure/B1334401.png)






